molecular formula C20H20N2O B2917803 (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-phenylacrylamide CAS No. 852137-57-6

(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-phenylacrylamide

Número de catálogo: B2917803
Número CAS: 852137-57-6
Peso molecular: 304.393
Clave InChI: ZUHSEOYZYKBKKU-LUAWRHEFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-N-((1,2-Dimethyl-1H-indol-5-yl)methyl)-3-phenylacrylamide is a synthetic acrylamide derivative characterized by its Z-configuration around the α,β-unsaturated carbonyl group. The compound features a 1,2-dimethylindole moiety linked via a methylene bridge to the acrylamide nitrogen, with a phenyl group at the β-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for biological and materials science applications.

Actividad Biológica

(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-phenylacrylamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound features an indole ring substituted with a dimethyl group and a phenylacrylamide moiety, making it a subject of interest in medicinal chemistry due to its potential therapeutic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20N2O\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Ring : Utilizing Fischer indole synthesis.
  • Dimethyl Substitution : Methylating agents are used to introduce dimethyl groups at the 1 and 2 positions.
  • Phenylacrylamide Attachment : The final step involves reacting the dimethyl-substituted indole with phenylacetyl chloride in the presence of a base.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The following findings summarize its biological activity:

Study Cell Line IC50 (μM) Mechanism
MDA-MB-2312.43 - 7.84Induces apoptosis via caspase activation
HepG24.98 - 14.65Microtubule destabilization
Various Cancer Types-Inhibition of cell proliferation

In a study focused on various cancer cell lines, compounds similar to this compound exhibited significant growth inhibition, suggesting a potential role in cancer therapy.

Mechanistic Insights

The anticancer effects are primarily attributed to:

  • Apoptosis Induction : Enhanced caspase activity indicates that these compounds can trigger programmed cell death.
  • Microtubule Destabilization : Some derivatives showed effective inhibition of microtubule assembly, which is crucial for cancer cell division.

Study 1: MDA-MB-231 and HepG2 Cells

In vitro assays demonstrated that this compound had an IC50 ranging from 2.43 to 14.65 μM across different cell lines. The selectivity for cancerous over non-cancerous cells was noted, indicating a potential therapeutic window for further development.

Study 2: Structural Variants

Research involving structural analogs revealed that modifications to the indole and phenyl groups could enhance biological activity. For instance, certain substitutions increased cytotoxicity against specific cancer types while reducing toxicity towards normal cells.

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing (Z)-configured acrylamide derivatives like (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-phenylacrylamide?

  • Answer: Palladium-catalyzed β-C(sp²)−H carboxamidation is a key method for stereoselective synthesis. For example, (Z)-3-acetamido-N-(tert-butyl)-3-phenylacrylamide was synthesized via Pd-catalyzed isocyanide insertion, achieving quantitative yield under optimized conditions (DCE solvent, 80°C, Pd(OAc)₂/CsOPiv catalyst system) . Oxazolone intermediates (e.g., 4-benzylidene-2-phenyloxazol-5(4H)-one) can also be reacted with alkyl or aryl amines to form acrylamides, with yields ranging from 60% to 91% depending on the amine substituent .

Q. How can the stereochemistry and purity of the compound be confirmed experimentally?

  • Answer: ¹H NMR is critical for confirming (Z)-configuration. For instance, acrylamide protons in (Z)-isomers exhibit characteristic coupling constants (e.g., J = 7.5–16.2 Hz) and distinct chemical shifts (e.g., δ 5.29 ppm for vinylic protons) . LC-MS and HRMS validate molecular weight and purity, with exact mass matching calculated values (e.g., 263.1754 [M+H⁺] for a tert-butyl-substituted analog) .

Q. What are common impurities in acrylamide synthesis, and how can they be mitigated?

  • Answer: By-products like unreacted oxazolone or trans-isomers may form. Monitoring via TLC during Pd-catalyzed reactions and using silica gel chromatography (eluting with ethyl acetate/hexane) effectively isolate the desired product . For hydrogenation steps, Pd/C under H₂(g) ensures complete reduction of intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this acrylamide scaffold?

  • Answer: Substituent modifications on the indole and acrylamide moieties significantly impact potency. For example, replacing morpholinyl groups with fluoropyridinyl or pyrazolyl groups in related compounds enhanced KCNQ2 potassium channel opening activity by 10-fold . Similarly, introducing electron-withdrawing groups (e.g., cyano) improves anti-inflammatory activity, as shown in hybrid derivatives .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?

  • Answer: Cortical spreading depression (CSD) models in rodents are relevant for migraine studies. A structurally related acrylamide demonstrated efficacy in reducing CSD frequency at 30 mg/kg (oral), linked to KCNQ2/3 channel modulation . Electrophysiological assays (e.g., patch-clamp) further validate target engagement in neuronal tissues .

Q. How can computational methods predict metabolic pathways and guide structural optimization?

  • Answer: Density functional theory (DFT) modeling of CYP3A4-mediated metabolism reveals oxidation sites. For example, phenyl ring orientation near the oxyferryl center determines whether hydroxylation occurs at the indole or acrylamide moiety, guiding stability enhancements (e.g., methyl groups to block metabolism) . Molecular docking studies also prioritize analogs with improved binding to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies enhance solubility for in vivo administration without compromising activity?

  • Answer: Introducing polar groups (e.g., hydroxyl or fluorophenyl) increases aqueous solubility, as seen in N-(3-hydroxyphenyl) analogs (solubility >10 mg/mL in DMSO) . Alternatively, prodrug approaches (e.g., esterification of carboxylic acids) improve bioavailability, as demonstrated in ethyl acrylate derivatives .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Acrylamide Derivatives with Antioxidant Activity

Compound 8 (N-(5-nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)-3-phenylacrylamide):

  • Structure : Contains a nitroso-substituted pyrimidine ring instead of the indole moiety.
  • Synthesis : Yield of 22% (Method A), melting point 104–106°C.
  • Bioactivity : Demonstrated DPPH radical scavenging (IC₅₀ = 28 µM) and inhibition of lipid peroxidation (IC₅₀ = 34 µM) in vitro, attributed to the electron-withdrawing nitroso group enhancing radical stabilization .

Compound 9 ((E)-3-(naphthalen-1-yl)-N-(5-nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)acrylamide):

  • Structure : Naphthyl group replaces the phenyl group at the β-position.
  • Synthesis : Higher yield (38% via Method B) due to improved solubility of the naphthyl substituent.
  • Bioactivity : Enhanced lipoxygenase inhibition (IC₅₀ = 19 µM) compared to Compound 8, likely due to increased hydrophobicity from the naphthyl group .

Comparison :

Property Target Compound Compound 8 Compound 9
Core Structure Indole-based Pyrimidine Pyrimidine
β-Substituent Phenyl Phenyl Naphthyl
Yield N/A 22% 38%
Bioactivity (IC₅₀) N/A 28–34 µM 19–34 µM

The indole moiety in the target compound may offer superior π-π stacking interactions in biological systems compared to pyrimidine-based analogs, though this requires experimental validation .

Acrylamide Derivatives as Corrosion Inhibitors

ACR-2 (2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide) and ACR-3 (2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide):

  • Structure: Cyano and hydroxyl substituents enhance adsorption on metal surfaces.
  • Efficiency: ACR-3 achieved 86.1% corrosion inhibition at 20×10⁻⁵ M in HNO₃, outperforming ACR-2 (84.5%) due to the phenyl group’s planar geometry favoring surface coverage .

Comparison :

Property Target Compound ACR-3
Functional Groups Dimethylindole Cyano, hydroxyl
Application N/A Corrosion inhibition
Efficiency N/A 86.1%

The target compound’s dimethylindole group may hinder surface adsorption compared to ACR-3’s simpler substituents, limiting its utility in corrosion inhibition .

Anti-Inflammatory and Cellular Activity Derivatives

(E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide:

  • Structure: Indole at the β-position and cyano group at the α-position.
  • Activity : Demonstrated COX-2 inhibition (IC₅₀ = 0.8 µM) and anti-inflammatory effects in murine models, leveraging the indole moiety’s interaction with hydrophobic enzyme pockets .

Compound 3812 ((Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(1H-indol-3-yl)-N-propylacrylamide):

  • Structure : Dual acrylamide groups and a chlorophenyl substituent.
  • Synthesis : Prepared via oxazolone intermediates (yield ~70–81%) .

Comparison :

Property Target Compound (E)-2-Cyano Analog
Indole Position 1,2-Dimethyl 3-Position
Bioactivity N/A COX-2 inhibition

Structural Analogs with Heterocyclic Modifications

ST 198 ((E)-N-(4-[1,2,3,4-tetrahydroisoquinolin-2-yl]butyl)-3-phenylacrylamide):

  • Structure: Tetrahydroisoquinoline substituent.
  • Application : D3 receptor antagonist (Ki = 0.3 nM), highlighting the role of bulky N-substituents in receptor selectivity .

Comparison :

Property Target Compound ST 198
N-Substituent Indole-methyl Isoquinoline
Bioactivity N/A D3 antagonist

The indole-methyl group in the target compound may offer distinct pharmacokinetic profiles compared to ST 198’s isoquinoline moiety .

Propiedades

IUPAC Name

(Z)-N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-15-12-18-13-17(8-10-19(18)22(15)2)14-21-20(23)11-9-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,21,23)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHSEOYZYKBKKU-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.